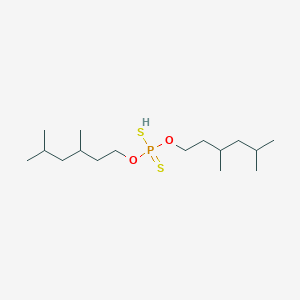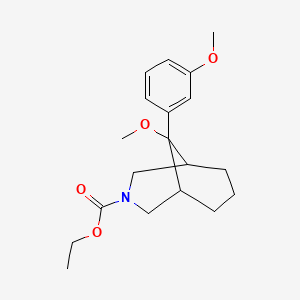
3-Azabicyclo(3.3.1)nonane-3-carboxylic acid, 9-methoxy-9-(3-methoxyphenyl)-, ethyl ester, syn-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Azabicyclo(3.3.1)nonane-3-carboxylic acid, 9-methoxy-9-(3-methoxyphenyl)-, ethyl ester, syn- is a complex organic compound with a unique bicyclic structure. This compound is characterized by its azabicyclo nonane core, which is a bicyclic structure containing a nitrogen atom. The presence of methoxy groups and an ethyl ester functional group further adds to its chemical complexity and potential reactivity.
Vorbereitungsmethoden
The synthesis of 3-Azabicyclo(3.3.1)nonane-3-carboxylic acid, 9-methoxy-9-(3-methoxyphenyl)-, ethyl ester, syn- typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes:
Formation of the Azabicyclo Nonane Core: This step involves the construction of the bicyclic structure with a nitrogen atom. Common methods include cyclization reactions using appropriate precursors.
Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions, often using reagents like methyl iodide in the presence of a base.
Esterification: The carboxylic acid group is converted to an ethyl ester using reagents such as ethanol and a strong acid catalyst like sulfuric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
3-Azabicyclo(3.3.1)nonane-3-carboxylic acid, 9-methoxy-9-(3-methoxyphenyl)-, ethyl ester, syn- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the ester functional group, using reagents like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Azabicyclo(3.3.1)nonane-3-carboxylic acid, 9-methoxy-9-(3-methoxyphenyl)-, ethyl ester, syn- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-Azabicyclo(3.3.1)nonane-3-carboxylic acid, 9-methoxy-9-(3-methoxyphenyl)-, ethyl ester, syn- involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the azabicyclo nonane core and methoxy groups allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-Azabicyclo(331)nonane-3-carboxylic acid, 9-methoxy-9-(3-methoxyphenyl)-, ethyl ester, syn- include other azabicyclo nonane derivatives with different substituents These compounds share the bicyclic structure but differ in their functional groups, leading to variations in their chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
52904-53-7 |
|---|---|
Molekularformel |
C19H27NO4 |
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
ethyl 9-methoxy-9-(3-methoxyphenyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate |
InChI |
InChI=1S/C19H27NO4/c1-4-24-18(21)20-12-15-8-5-9-16(13-20)19(15,23-3)14-7-6-10-17(11-14)22-2/h6-7,10-11,15-16H,4-5,8-9,12-13H2,1-3H3 |
InChI-Schlüssel |
VXYKVXYMAISAET-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N1CC2CCCC(C1)C2(C3=CC(=CC=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-[2-(4-Chlorophenoxy)ethoxy]-2-(2,4-dichlorophenyl)-1-methylvinyl]-1H-imidazolium nitrate](/img/structure/B13765672.png)

![12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 4,8-dicyclohexyl-6-hydroxy-2,10-dimethyl-](/img/structure/B13765689.png)



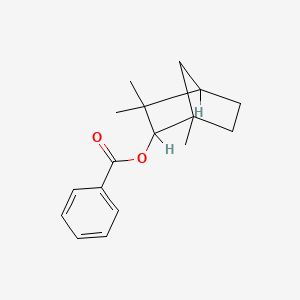
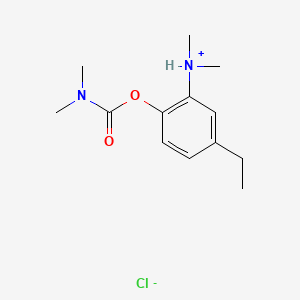
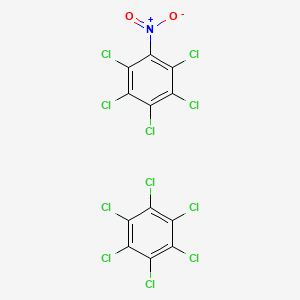
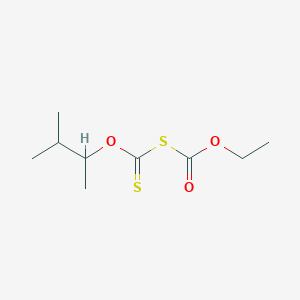
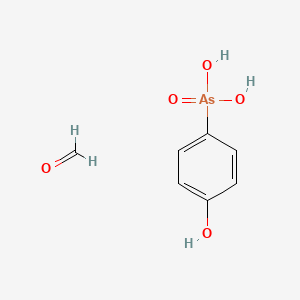
![Methyl [5-methyl-2-(4-methylphenyl)-1,3-thiazol-4-YL]acetate](/img/structure/B13765740.png)
